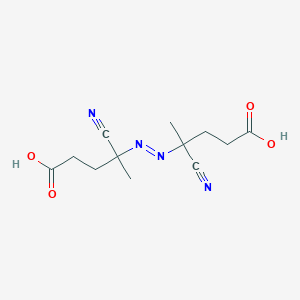

4,4'-Azobis(4-cyanovaleric acid)

描述

4,4’-Azobis(4-cyanovaleric acid) is a chemical compound with the molecular formula C16H20N4O4 and CAS registry number 2638-94-0 . It is characterized by its azo and carboxylic acid functional groups. This compound is widely used as an initiator in radical polymerization processes due to its ability to generate free radicals upon decomposition .

准备方法

4,4’-Azobis(4-cyanovaleric acid) can be synthesized through various methods. One common synthetic route involves the reaction of 4-cyanovaleric acid with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then coupled with another molecule of 4-cyanovaleric acid to form the azo compound . Industrial production methods typically involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

化学反应分析

Thermal Decomposition

ACVA undergoes homolytic cleavage of the azo bond upon heating, producing nitrogen gas and two cyanovaleric acid radicals. This reaction is critical for initiating free-radical polymerizations.

Reaction Mechanism:

The generated radicals () abstract hydrogen atoms from monomers (e.g., styrene, acrylonitrile) to propagate polymer chains .

Key Findings:

-

Decomposition Temperature : 70°C in aqueous or organic media .

-

Kinetics :

Diastereoisomer (kJ/mol) Pre-exponential Factor (, s⁻¹) Half-life (10 h, °C) Racemic-ACVA 132.2 65 Meso-ACVA 131.7 67 In dimethylformamide (DMF), both isomers decompose faster (, ) .

-

Products :

Photochemical Decomposition

UV or visible light (e.g., 402 nm) accelerates ACVA decomposition, enabling controlled radical generation for photopolymerization.

Reaction Features:

-

Light Sensitivity : Rapid radical release under violet light (402 nm) .

-

Transient Species : Short-lived intermediates (e.g., peroxyl radicals) detected via NMR during photolysis .

Radical-Initiated Polymerization

ACVA’s radicals initiate chain-growth polymerization in monomers such as:

| Monomer | Polymer Formed | Reaction Conditions |

|---|---|---|

| Styrene | Polystyrene | 70–80°C, aqueous/organic media |

| Acrylonitrile | Polyacrylonitrile | 60–70°C, DMF |

| Vinyl acetate | Polyvinyl acetate | Photochemical initiation |

Example (RAFT Polymerization) :

ACVA enables reversible addition-fragmentation chain transfer (RAFT) polymerization, yielding polymers with controlled molecular weight and low dispersity .

Biological Redox Reactions

ACVA generates reactive oxygen species (ROS) in biochemical systems, inducing lipid peroxidation and oxidative stress .

Experimental Data:

-

Lipid Peroxidation : ACVA oxidizes unsaturated lipids in sunflower oil, forming peroxides and aldehydes.

-

Neuronal Impact : Inhibits plasma membrane Ca²⁺-ATPase (PMCA) activity in synaptic membranes by cross-linking proteins, disrupting calcium homeostasis .

Comparative Reactivity with Analogues

| Property | ACVA | 2,2'-Azobis(2-methylpropionitrile) (AIBN) |

|---|---|---|

| Solubility | Water-soluble | Organic solvent-soluble |

| Decomposition Temp (°C) | 70 | 65–80 |

| Radical Yield | High (2 radicals/molecule) | Moderate |

科学研究应用

Polymer Synthesis

ACVA is extensively used as an initiator in various polymerization techniques:

- Free-Radical Polymerization : It initiates the polymerization of monomers such as styrene, polyvinyl chloride (PVC), polyacrylonitrile, and polyvinyl alcohol (PVA). The compound's ability to generate radicals makes it essential for creating polymers with desired molecular weights and architectures .

- Reversible Addition-Fragmentation Chain Transfer (RAFT) : In RAFT polymerization, ACVA facilitates controlled polymer synthesis, allowing for precise manipulation of polymer properties .

| Polymer Type | Monomers Used | Application Area |

|---|---|---|

| Polyvinyl Chloride | Vinyl chloride | Construction materials |

| Polyacrylonitrile | Acrylonitrile | Textile fibers |

| Polyvinyl Alcohol | Vinyl alcohol | Packaging materials |

Thermal Analysis

Research has focused on the thermal decomposition characteristics of ACVA using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Studies indicate a complex decomposition process involving multiple mass loss stages, which is critical for understanding its stability and reactivity under various conditions .

Drug Delivery Systems

Recent studies have explored ACVA's potential in bioengineering applications, particularly in drug delivery systems:

- Magnetic Nanoparticles : ACVA has been utilized to create chitosan-coated magnetic nanoparticles that can release drugs under controlled conditions when exposed to an alternating magnetic field (AMF). This method allows for targeted therapy with minimal side effects .

Case Study: Drug Release Kinetics

In vitro studies demonstrated that the drug toluidine blue (TB) was effectively released from nanoparticles grafted with ACVA when subjected to AMF, following first-order kinetics. This indicates the compound's potential in enhancing drug delivery efficacy while minimizing toxicity to surrounding tissues .

ACVA has also been studied for its biological effects, particularly regarding lipid peroxidation. It has shown the ability to induce lipid peroxidation in sunflower oil, suggesting its relevance in oxidative stress research and potential applications in studying cellular damage mechanisms .

作用机制

The mechanism of action of 4,4’-Azobis(4-cyanovaleric acid) involves the thermal or photochemical decomposition of the compound to generate free radicals . These radicals can then initiate polymerization reactions by reacting with monomers to form polymers . The decomposition process involves the breaking of the nitrogen-to-nitrogen double bond (–N=N–), leading to the formation of two radical species . These radicals can further react with other molecules, leading to a chain reaction that results in the formation of polymers .

相似化合物的比较

4,4’-Azobis(4-cyanovaleric acid) is similar to other azo compounds such as 2,2’-Azobis(2-methylpropionitrile) and 1,1’-Azobis(cyclohexanecarbonitrile) . it is unique in its ability to induce lipid peroxidation and its specific decomposition characteristics . Compared to other azo initiators, 4,4’-Azobis(4-cyanovaleric acid) has a lower activation energy and higher heat release during decomposition, making it more efficient in initiating polymerization reactions .

生物活性

4,4'-Azobis(4-cyanovaleric acid) (ACVA) is a synthetic organic compound widely recognized for its role as a free radical initiator in polymer chemistry. With the molecular formula C₁₂H₁₆N₄O₄ and a molecular weight of approximately 280.28 g/mol, ACVA has garnered attention not only for its applications in materials science but also for its biological activities. This article delves into the biological activity of ACVA, highlighting relevant research findings, case studies, and potential implications in various fields.

Basic Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₄O₄ |

| Molecular Weight | 280.28 g/mol |

| Melting Point | 118°C - 125°C |

| Solubility | Soluble in water |

| Sensitivity | Light sensitive |

ACVA is classified as an azo compound and typically appears as a white crystalline powder. Its solubility in water and light sensitivity necessitate careful handling during laboratory procedures.

Lipid Peroxidation

Research indicates that ACVA can induce lipid peroxidation, a process where free radicals attack lipids leading to cell membrane damage. A study demonstrated that ACVA significantly increased lipid peroxidation levels in sunflower oil, suggesting its potential utility in studying oxidative stress mechanisms in biological systems .

Hemolytic Activity

Another significant aspect of ACVA's biological activity is its effect on red blood cells. Studies have shown that ACVA can cause an increase in hemolysis when introduced to transfusion blood samples. This hemolytic effect raises concerns regarding its safety and potential toxicity when used in biological applications .

Antioxidative Studies

In contrast to its pro-oxidative effects, some studies have explored the antioxidative properties of compounds that interact with ACVA. For instance, the impact of tocopherols on ACVA-induced hemolysis was evaluated, indicating a complex interplay between oxidative stress and antioxidative defenses in biological systems .

Toxicity and Safety Considerations

ACVA exhibits moderate toxicity depending on the route of administration. Safety precautions are essential when handling this compound, especially in laboratory settings where exposure can occur through inhalation or skin contact .

Study on Lipid Peroxidation Induction

In a controlled experiment, researchers exposed sunflower oil to varying concentrations of ACVA to measure the extent of lipid peroxidation. The results indicated a dose-dependent relationship where higher concentrations of ACVA led to increased levels of malondialdehyde (MDA), a marker for lipid peroxidation. This finding underscores ACVA's utility as a model compound for studying oxidative stress.

Hemolysis Assessment

A study focused on the hemolytic effects of ACVA involved adding the compound to human red blood cell suspensions. The results showed that at specific concentrations, ACVA caused significant hemolysis compared to control groups. The research emphasized the need for further investigation into the mechanisms behind this hemolytic action and its implications for clinical use .

属性

IUPAC Name |

4-[(4-carboxy-2-cyanobutan-2-yl)diazenyl]-4-cyanopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4/c1-11(7-13,5-3-9(17)18)15-16-12(2,8-14)6-4-10(19)20/h3-6H2,1-2H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXXTYGQYWRHJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)(C#N)N=NC(C)(CCC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044629, DTXSID00859752 | |

| Record name | 4,4'-Diazene-1,2-diylbis(4-cyanopentanoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1E)-1,2-Diazenediylbis[4-cyanopentanoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS] | |

| Record name | 4,4'-Azobis(4-cyanovaleric acid) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2638-94-0, 1041193-98-9 | |

| Record name | 4,4-Azobis(4-cyanovaleric acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2638-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Azobis(4-cyanovaleric acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002638940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2638-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 4,4'-(1,2-diazenediyl)bis[4-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Diazene-1,2-diylbis(4-cyanopentanoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1E)-1,2-Diazenediylbis[4-cyanopentanoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-azobis[4-cyanovaleric] acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。